2-Aminopyrimidine-5-carboximidamide 2-Aminopyrimidine-5-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17572569
InChI: InChI=1S/C5H7N5/c6-4(7)3-1-9-5(8)10-2-3/h1-2H,(H3,6,7)(H2,8,9,10)
SMILES:
Molecular Formula: C5H7N5
Molecular Weight: 137.14 g/mol

2-Aminopyrimidine-5-carboximidamide

CAS No.:

Cat. No.: VC17572569

Molecular Formula: C5H7N5

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

2-Aminopyrimidine-5-carboximidamide -

Specification

Molecular Formula C5H7N5
Molecular Weight 137.14 g/mol
IUPAC Name 2-aminopyrimidine-5-carboximidamide
Standard InChI InChI=1S/C5H7N5/c6-4(7)3-1-9-5(8)10-2-3/h1-2H,(H3,6,7)(H2,8,9,10)
Standard InChI Key LBDDRVHQDJXAAS-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=N1)N)C(=N)N

Introduction

Structural and Molecular Characteristics

2-Aminopyrimidine-5-carboximidamide belongs to the pyrimidine family, a class of six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The compound’s molecular formula is C₅H₇N₅, with a molecular weight of 137.14 g/mol. Key structural features include:

  • An amino group (-NH₂) at position 2 of the pyrimidine ring.

  • A carboximidamide group (-C(=NH)NH₂) at position 5.

These substituents enhance the molecule’s polarity and hydrogen-bonding capacity, critical for interactions with biological targets. Computational studies suggest that the carboximidamide group adopts a planar configuration, optimizing π-π stacking with aromatic residues in enzyme active sites . The compound’s solubility profile varies with solvent polarity, showing moderate solubility in ethanol and water, as inferred from purification methods involving ethanol crystallization.

Table 1: Molecular Properties of 2-Aminopyrimidine-5-carboximidamide

PropertyValue
Molecular FormulaC₅H₇N₅
Molecular Weight137.14 g/mol
CAS NumberNot Specified
Key Functional Groups2-Amino, 5-Carboximidamide
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5

Synthesis and Optimization Strategies

Solvent-Free Synthesis

A prominent synthesis route involves the reaction of 2-amino-4,6-dichloropyrimidine with primary or secondary amines under solvent-free conditions. Triethylamine acts as a base, facilitating nucleophilic substitution at the C-4 and C-6 positions . For 2-aminopyrimidine-5-carboximidamide, guanidine derivatives serve as precursors, reacting with cyanoketones and aldehydes in the presence of chitosan as a biodegradable catalyst . This method achieves yields exceeding 80% under mild conditions (85°C), with reaction progress monitored via thin-layer chromatography (TLC).

Catalytic Innovations

Chitosan, a renewable polymer with active -NH₂ and -OH groups, has emerged as an efficient catalyst for constructing 2-aminopyrimidine derivatives. Its use eliminates the need for toxic solvents, aligning with green chemistry principles . Comparative studies show that chitosan-catalyzed reactions reduce reaction times by 30–40% compared to traditional acid/base catalysts, while maintaining high regioselectivity .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Time (h)Reference
Solvent-Free (Triethylamine)80–90°C, No Solvent75–904–6
Chitosan-Catalyzed85°C, Solvent-Free80–852–3

Chemical Reactivity and Functionalization

The amino and carboximidamide groups dominate the compound’s reactivity:

  • Amino Group: Participates in Schiff base formation, acylation, and alkylation reactions. For instance, condensation with aldehydes yields imine derivatives, which exhibit enhanced antimicrobial activity.

  • Carboximidamide Group: Acts as a nucleophile in cyclization reactions, enabling the synthesis of triazine and purine analogs. This group also chelates metal ions, a property exploited in catalytic applications.

Density functional theory (DFT) calculations reveal that the carboximidamide moiety’s electron-withdrawing nature stabilizes transition states during nucleophilic attacks, explaining its efficacy in multi-component reactions .

Comparative Analysis with Related Pyrimidines

Table 3: Structural and Functional Comparisons

CompoundFunctional GroupsKey Biological ActivityReference
2-Aminopyrimidine2-AminoWeak enzyme inhibition
5-Aminopyrimidine-2-carboxamide5-Amino, 2-CarboxamideAntiviral activity
2-Aminopyrimidine-5-carboximidamide2-Amino, 5-Carboximidamideβ-Glucuronidase inhibition

The carboximidamide group in 2-aminopyrimidine-5-carboximidamide confers superior binding affinity compared to carboxamide or unsubstituted analogs, as evidenced by lower IC₅₀ values .

Research Advancements and Future Directions

Recent studies have focused on:

  • Structure-Activity Relationships (SAR): Modifying the carboximidamide chain length to enhance pharmacokinetic properties. Branched alkyl chains improve metabolic stability but reduce solubility.

  • Hybrid Derivatives: Conjugating the pyrimidine core with quinoline or chalcone moieties to multitarget anticancer agents .

Future work should prioritize in vivo toxicity profiling and formulation studies to translate preclinical findings into therapeutic candidates.

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